5-(4-bromo-2,3-dimethylphenyl)oxazole
Description
Significance of Oxazole (B20620) Heterocycles in Academic Research
Oxazole derivatives are a class of heterocyclic compounds that have garnered considerable attention in academic research due to their versatile chemical properties and wide-ranging biological activities. nih.govtandfonline.comnih.gov The oxazole ring is a key structural component in numerous natural products and synthetic molecules, serving as a valuable framework for the development of new therapeutic agents. nih.govtandfonline.com Its ability to participate in various non-covalent interactions allows oxazole-based molecules to bind effectively to a wide spectrum of biological targets, including enzymes and receptors. nih.govtandfonline.com
The significance of oxazoles in medicinal chemistry is underscored by their association with a diverse array of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, antiviral, anticancer, and antidiabetic properties. nih.gov The structural and chemical diversity of the oxazole scaffold provides a fertile ground for the discovery of novel compounds with potential therapeutic applications. nih.gov Researchers have developed numerous synthetic methodologies to access a wide variety of substituted oxazoles, enabling the systematic exploration of their structure-activity relationships (SAR). tandfonline.comnih.gov
Role of Substituted Phenyl Moieties in Chemical Compound Research
The phenyl group is one of the most ubiquitous structural motifs in organic chemistry and drug discovery. acs.org The strategic substitution of a phenyl ring can profoundly influence a molecule's physicochemical and biological properties. wisdomlib.org Modifications to the phenyl ring, such as the introduction of functional groups, can enhance a compound's potency, selectivity, solubility, and metabolic stability. acs.orgwisdomlib.org
In the context of medicinal chemistry, substituted phenyl rings are crucial for optimizing lead compounds into viable drug candidates. wisdomlib.org The nature, position, and number of substituents on the phenyl ring can modulate electronic effects, lipophilicity, and steric hindrance, thereby fine-tuning the interaction of the molecule with its biological target. nih.gov For instance, the introduction of halogen atoms, like bromine, and alkyl groups, such as methyl, can significantly alter a compound's properties. The phenyl group can also act as a scaffold to correctly orient other pharmacophoric elements. acs.orgtaylorandfrancis.com
Contextualization of 5-(4-bromo-2,3-dimethylphenyl)oxazole within Contemporary Organic and Medicinal Chemistry Research
This compound is a specific example of a 5-aryloxazole. This class of compounds, characterized by an aryl group at the 5-position of the oxazole ring, is of significant interest in contemporary research. The synthesis of 5-substituted oxazoles is often achieved through methods like the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govmdpi.comwikipedia.org
Compound Data
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-bromo-2,3-dimethylphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-8(2)10(12)4-3-9(7)11-5-13-6-14-11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDQOQCDVCXTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)C2=CN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 4 Bromo 2,3 Dimethylphenyl Oxazole
Overview of Established Oxazole (B20620) Synthesis Pathways
The formation of the oxazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to this scaffold. These methods can be broadly categorized into classical cyclization reactions, the versatile Van Leusen synthesis, and modern metal-catalyzed strategies.
Classical Cyclization Reactions (e.g., Robinson-Gabriel, Fischer-Oxazole)
Classical methods for oxazole synthesis have long been employed and are characterized by the cyclodehydration of acyclic precursors.
The Robinson-Gabriel synthesis is a prominent example, involving the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to form the oxazole ring. wikipedia.orgsynarchive.com This reaction is typically catalyzed by a dehydrating agent. wikipedia.org A variety of agents can be used for this purpose, including sulfuric acid, phosphorus pentoxide, and trifluoroacetic anhydride. wikipedia.org
The general mechanism involves the protonation of the amide carbonyl, followed by nucleophilic attack from the enol form of the ketone to form a cyclic intermediate. Subsequent dehydration leads to the aromatic oxazole ring.
Another foundational method is the Fischer oxazole synthesis . This reaction constructs the oxazole ring from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. acs.org The reactants are typically aromatic, leading to the formation of 2,5-diaryloxazoles. The mechanism proceeds through the formation of an intermediate iminochloride from the cyanohydrin, which then reacts with the aldehyde, followed by cyclization and dehydration.
| Synthesis Method | Key Reactants | Typical Reagents/Conditions | General Product |
|---|---|---|---|
| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Dehydrating agents (e.g., H₂SO₄, P₂O₅) | Substituted oxazole |
| Fischer-Oxazole Synthesis | Cyanohydrin and Aldehyde | Anhydrous HCl | 2,5-Disubstituted oxazole |
Van Leusen Oxazole Synthesis and its Adaptations
The Van Leusen oxazole synthesis is a highly versatile and widely used method for the preparation of oxazoles, particularly 5-substituted oxazoles. This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. organic-chemistry.orgwikipedia.org
The reaction proceeds through the deprotonation of TosMIC, which then acts as a nucleophile, attacking the carbonyl group of the aldehyde. The resulting intermediate undergoes an intramolecular cyclization to form an oxazoline (B21484). organic-chemistry.orgwikipedia.org Subsequent elimination of the tosyl group, a good leaving group, leads to the formation of the aromatic oxazole ring. wikipedia.org This method is particularly relevant for the synthesis of 5-(4-bromo-2,3-dimethylphenyl)oxazole, where 4-bromo-2,3-dimethylbenzaldehyde would serve as the aldehyde component. The reaction is known for its operational simplicity and tolerance of a wide range of functional groups on the aldehyde. nih.gov
Adaptations of the Van Leusen synthesis have been developed to produce 4,5-disubstituted oxazoles by including an electrophile in a one-pot reaction with the aldehyde and TosMIC. nih.gov
Metal-Catalyzed Reaction Strategies for Oxazole Formation
Modern organic synthesis has increasingly turned to metal-catalyzed reactions for the efficient and selective construction of heterocyclic rings. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as powerful tools for the synthesis of aryloxazoles. nih.gov
One common strategy involves the direct C-H arylation of a pre-formed oxazole ring with an aryl halide. nih.gov For the synthesis of a 5-aryloxazole, this would typically involve the coupling of an oxazole unsubstituted at the 5-position with an aryl bromide, such as 4-bromo-2,3-dimethylphenyl bromide, in the presence of a palladium catalyst and a suitable base. nih.gov Various palladium catalysts and ligands can be employed to optimize the reaction conditions and yields.
Another approach is the palladium-catalyzed reaction of N-propargylamides with aryl iodides, which proceeds through a coupling step followed by in situ cyclization to form 2,5-disubstituted oxazoles. organic-chemistry.org Copper-catalyzed reactions have also been developed, for instance, the tandem oxidative cyclization of aromatic aldehydes with amides to furnish polysubstituted oxazoles.
| Strategy | Key Features | Applicability to this compound |
|---|---|---|
| Classical Cyclizations | Well-established, often require harsh conditions. | Feasible, but may require multi-step precursor synthesis. |
| Van Leusen Synthesis | High versatility, mild conditions, direct route to 5-substituted oxazoles. | Highly suitable, using 4-bromo-2,3-dimethylbenzaldehyde and TosMIC. |
| Metal-Catalyzed Reactions | High efficiency and selectivity, good functional group tolerance. | Applicable through direct arylation of an oxazole or coupling/cyclization strategies. |
Precursor Synthesis for this compound
The successful synthesis of the target molecule is critically dependent on the availability of the appropriately substituted precursor, specifically a 4-bromo-2,3-dimethylphenyl building block.
Synthesis of 4-bromo-2,3-dimethylphenyl Building Blocks
The primary precursor for the Van Leusen synthesis of this compound is 4-bromo-2,3-dimethylbenzaldehyde . A common starting material for this is o-xylene.
A plausible synthetic route begins with the bromination of o-xylene. The reaction of o-xylene with bromine in the presence of a catalyst like iron filings can selectively introduce a bromine atom at the 4-position, yielding 4-bromo-o-xylene (B1216868) . orgsyn.org
The next step is the introduction of the formyl group (formylation) to produce 4-bromo-2,3-dimethylbenzaldehyde. One effective method is the Grignard reaction. 4-bromo-o-xylene can be converted to its Grignard reagent by reacting it with magnesium metal. google.com This Grignard reagent is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF), followed by acidic workup to yield the desired 4-bromo-2,3-dimethylbenzaldehyde . google.com
Alternatively, 4-bromo-2,3-dimethylbenzoic acid can be synthesized and then converted to the aldehyde. The bromination of 2,3-dimethylbenzoic acid would be a potential route to this precursor.
Functional Group Interconversions for Reactivity Modulation
Functional group interconversions are essential for transforming readily available starting materials into the required precursors.
A key interconversion in the synthesis of the aldehyde precursor is the transformation of a methyl group into a formyl group. While direct oxidation can be challenging, the Grignard route described above is a common and effective strategy.
Another important functional group interconversion is the reduction of a carboxylic acid to an aldehyde. If 4-bromo-2,3-dimethylbenzoic acid is synthesized, it can be converted to 4-bromo-2,3-dimethylbenzaldehyde. This transformation can be achieved through various methods, such as conversion to an acid chloride followed by reduction, or through more direct one-pot procedures using reducing agents like diisobutylaluminium hydride (DIBAL-H) under controlled conditions. louisville.edu
The choice of synthetic route and the specific functional group interconversions will depend on factors such as the availability of starting materials, desired yield, and scalability of the process.
Specific Synthetic Routes and Reaction Mechanisms for this compound
A plausible synthetic route for this compound is a two-step process. The first step is the synthesis of the key intermediate, 4-bromo-2,3-dimethylbenzaldehyde, followed by its reaction with TosMIC to yield the final product.
Strategies for Incorporating the 4-bromo-2,3-dimethylphenyl Moiety
The primary strategy for incorporating the 4-bromo-2,3-dimethylphenyl moiety is to utilize a precursor that already contains this specific substitution pattern. The most direct precursor for the Van Leusen synthesis is the corresponding aldehyde, 4-bromo-2,3-dimethylbenzaldehyde .
This aldehyde can be synthesized from 4-bromo-1,2-dimethylbenzene (4-bromo-o-xylene). One common method for introducing an aldehyde group to an aromatic ring is through formylation reactions. For instance, a Grignard reaction can be employed, where 4-bromo-o-xylene is first reacted with magnesium to form a Grignard reagent, which is then treated with a formylating agent like N,N-dimethylformamide (DMF) followed by acidic workup to yield 4-bromo-2,3-dimethylbenzaldehyde. google.comwipo.int
Once the aldehyde is secured, it serves as the direct entry point for the 4-bromo-2,3-dimethylphenyl group into the oxazole ring using the Van Leusen reaction.
Investigation of Reaction Conditions and Optimization Protocols
The Van Leusen oxazole synthesis is amenable to various reaction conditions, and its optimization can significantly impact the yield and purity of this compound. Key parameters for optimization include the choice of base, solvent, and temperature.
Base: A variety of bases can be used to deprotonate TosMIC, which is a crucial initial step. Potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation, often used in refluxing methanol. mdpi.com Other bases such as triethylamine or the use of a quaternary ammonium hydroxide ion exchange resin have also been reported for similar syntheses. organic-chemistry.org
Solvent: The choice of solvent can influence reaction rates and yields. Methanol is a traditional solvent for this reaction. mdpi.com However, research into more efficient and greener alternatives has shown that ionic liquids can be excellent solvents, sometimes leading to higher yields and easier product separation. organic-chemistry.orgorganic-chemistry.org The use of a mixture of DME and methanol has also been reported. nih.gov
Temperature: The reaction is often carried out at elevated temperatures, such as the reflux temperature of methanol. mdpi.com Microwave-assisted synthesis has emerged as a powerful technique to accelerate the reaction, often leading to shorter reaction times and improved yields. mdpi.com
An illustrative table of reaction conditions for the Van Leusen synthesis of 5-aryloxazoles is provided below, which can be adapted for the synthesis of the target compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | K₂CO₃ | Triethylamine & β-Cyclodextrin | Piperidine-appended imidazolium |
| Solvent | Methanol | Water | Imidazolium Ionic Liquid |
| Temperature | Reflux | 50 °C | Ambient |
| Energy Source | Conventional Heating | Conventional Heating | - |
| Reference | Kotha et al. (2017) mdpi.com | Mahdavi's group (2017) nih.gov | Laali (2018) mdpi.com |
Mechanistic Studies of Bond Formation (e.g., C-N, C-O, C-C bond formation)
The mechanism of the Van Leusen oxazole synthesis involves a series of well-defined bond-forming events:
C-C Bond Formation: The reaction initiates with the deprotonation of TosMIC by a base, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 4-bromo-2,3-dimethylbenzaldehyde. This step forms a new carbon-carbon bond and results in an alkoxide intermediate. organic-chemistry.orgwikipedia.org
C-O Bond Formation: The newly formed alkoxide then undergoes an intramolecular cyclization. The oxygen atom attacks the electron-deficient carbon of the isocyanide group in a 5-endo-dig cyclization. wikipedia.org This step forms the crucial C-O bond of the heterocyclic ring, leading to a 5-membered oxazoline intermediate. organic-chemistry.orgnih.gov
C-N Bond Formation: The C-N bond is inherent to the isocyanide group of the TosMIC reagent. The cyclization step solidifies the C-N bond's position within the newly formed oxazoline ring.
Elimination to Form the Aromatic Ring: The oxazoline intermediate is not the final product. In the presence of a base, the proton at the 5-position of the oxazoline ring (adjacent to the tosyl group) is abstracted. This is followed by the elimination of the p-toluenesulfinic acid (TosH) group. organic-chemistry.orgnih.gov This elimination step results in the formation of a double bond within the ring, leading to the aromatic this compound product. wikipedia.org
Green Chemistry Approaches in Oxazole Synthesis Relevant to the Target Compound
Several principles of green chemistry can be applied to the synthesis of this compound to make the process more environmentally benign. encyclopedia.pub
Use of Greener Solvents: A significant advancement in the green synthesis of oxazoles is the replacement of traditional organic solvents. Water has been successfully used as a solvent for the Van Leusen reaction, often in the presence of a phase-transfer catalyst like β-cyclodextrin. nih.gov Ionic liquids have also been demonstrated as effective and reusable solvents for this reaction, reducing waste. organic-chemistry.orgorganic-chemistry.org
Energy Efficiency: Microwave-assisted synthesis is a key green chemistry technique applicable to this synthesis. mdpi.com Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating. mdpi.com This aligns with the green chemistry principle of designing for energy efficiency. nih.gov
Catalysis: While the Van Leusen reaction is base-mediated rather than catalytic in the traditional sense, the use of catalytic amounts of a base in certain protocols, such as with β-cyclodextrin in water, moves towards greener principles. nih.gov Furthermore, exploring solid-supported bases or recyclable base systems can minimize waste and simplify purification. organic-chemistry.org
Below is a table summarizing green chemistry approaches relevant to the synthesis of the target compound.
| Green Chemistry Principle | Approach | Benefit |
| Safer Solvents | Use of water or ionic liquids | Reduces use of volatile organic compounds (VOCs), allows for solvent recycling. |
| Energy Efficiency | Microwave-assisted synthesis | Drastically reduces reaction times and energy consumption. |
| Waste Prevention | One-pot tandem reactions | Eliminates intermediate workup steps, reducing solvent and material waste. |
| Catalysis | Use of catalytic amounts of base, recyclable catalysts | Minimizes stoichiometric waste from reagents. |
Advanced Spectroscopic and Structural Characterization of 5 4 Bromo 2,3 Dimethylphenyl Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For 5-(4-bromo-2,3-dimethylphenyl)oxazole, specific chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) would be expected for each proton.
The expected signals in the ¹H NMR spectrum would include:
Oxazole (B20620) Protons: The oxazole ring has two protons, H-2 and H-4. Typically, the H-2 proton appears as a singlet at a lower field (δ 8.0-8.5 ppm) due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The H-4 proton would also be a singlet, appearing at a slightly higher field (δ 7.0-7.5 ppm).
Aromatic Protons: The dimethylphenyl ring contains two aromatic protons. Their chemical shifts would be influenced by the positions of the bromine and oxazole substituents. They would likely appear as doublets in the aromatic region of the spectrum (δ 7.0-8.0 ppm).
Methyl Protons: The two methyl groups on the phenyl ring would each produce a singlet signal in the upfield region of the spectrum (δ 2.0-2.5 ppm). The exact chemical shifts would differ slightly due to their different positions on the aromatic ring.
Illustrative ¹H NMR Data for a Substituted Phenyloxazole Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.85 | d | 8.5 |
| Ar-H | 7.62 | d | 8.5 |
| Oxazole-H | 8.10 | s | - |
| Oxazole-H | 7.20 | s | - |
| CH₃ | 2.34 | s | - |
| CH₃ | 2.32 | s | - |
| Note: This table is illustrative and based on data for analogous compounds. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, a distinct signal would be expected for each unique carbon atom.
The expected signals in the ¹³C NMR spectrum would include:
Oxazole Carbons: The three carbon atoms of the oxazole ring would have characteristic chemical shifts. C-2, C-4, and C-5 typically resonate at approximately δ 150-160 ppm, δ 120-130 ppm, and δ 145-155 ppm, respectively.
Aromatic Carbons: The six carbons of the dimethylphenyl ring would appear in the aromatic region (δ 120-140 ppm). The carbon atom attached to the bromine (C-Br) would have a chemical shift influenced by the halogen's electronegativity and would likely be found around δ 115-125 ppm.
Methyl Carbons: The two methyl carbons would produce signals in the upfield region of the spectrum (δ 15-25 ppm).
Illustrative ¹³C NMR Data for a Substituted Phenyloxazole Derivative
| Carbon | Chemical Shift (δ, ppm) |
| Oxazole C-2 | 151.0 |
| Oxazole C-4 | 125.5 |
| Oxazole C-5 | 148.2 |
| Aromatic C (ipso-oxazole) | 128.9 |
| Aromatic C-Br | 121.7 |
| Aromatic CH | 132.4 |
| Aromatic CH | 130.1 |
| Aromatic C (ipso-methyl) | 138.5 |
| Aromatic C (ipso-methyl) | 137.9 |
| CH₃ | 20.8 |
| CH₃ | 19.5 |
| Note: This table is illustrative and based on data for analogous compounds. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons, such as those on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the oxazole ring and the dimethylphenyl ring, as well as the positions of the methyl groups and the bromine atom. For instance, correlations would be expected between the oxazole protons and the ipso-carbon of the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, providing information about the molecule's three-dimensional structure and conformation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry is a vital tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For this compound (C₁₁H₁₀BrNO), the expected monoisotopic mass would be approximately 250.9946 g/mol . The presence of a bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺), which would show two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
Illustrative HRMS Data
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 251.9997 | 252.0001 |
| [M+H]⁺ (⁸¹Br) | 253.9976 | 253.9980 |
| Note: This table is illustrative. The found values are hypothetical but represent the expected accuracy of an HRMS measurement. |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules. In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) of the [M+H]⁺ ion would provide further structural confirmation. Plausible fragmentation pathways for this compound could include the loss of small neutral molecules such as CO or HCN from the oxazole ring, or cleavage of the bond between the phenyl and oxazole rings.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The absorption of IR radiation corresponds to the vibrational transitions within the molecule, such as stretching and bending of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent functional groups.
Expected Vibrational Modes:
C-H Stretching: The aromatic C-H stretching vibrations of the dimethylphenyl ring would typically appear in the region of 3100-3000 cm⁻¹. The C-H stretching of the methyl groups would be observed around 2960-2850 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the oxazole ring are expected to produce strong absorption bands in the 1650-1500 cm⁻¹ region. The aromatic C=C stretching from the phenyl ring would also contribute to this region.
C-O-C Stretching: The characteristic C-O-C stretching of the oxazole ring would likely be observed in the 1250-1020 cm⁻¹ range.
C-Br Stretching: The C-Br stretching vibration is typically found in the lower frequency region of the IR spectrum, usually between 600 and 500 cm⁻¹.
A study on related 4-bromo-oxazole derivatives reported IR absorption bands that align with these expectations. For instance, 4-bromo-5-(4-chlorophenyl)-2-phenyloxazole showed prominent peaks at 1549 cm⁻¹ and 1481 cm⁻¹, which can be attributed to the C=N and C=C stretching vibrations of the oxazole and phenyl rings. rsc.org
Interactive Data Table: Expected IR Absorption Ranges for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3100-3000 | Stretching |
| Methyl C-H | 2960-2850 | Stretching |
| C=N (Oxazole) | 1650-1590 | Stretching |
| C=C (Aromatic/Oxazole) | 1600-1450 | Stretching |
| C-O-C (Oxazole) | 1250-1020 | Stretching |
| C-Br | 600-500 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique is particularly useful for analyzing compounds with conjugated systems, such as the phenyl and oxazole rings in this compound. The absorption of light promotes electrons from a lower energy molecular orbital (usually a π orbital) to a higher energy molecular orbital (usually a π* orbital).
The UV-Vis spectrum of this compound would be expected to show absorption maxima (λmax) corresponding to π → π* transitions within the conjugated system formed by the phenyl and oxazole rings. The presence of the bromine atom and methyl groups on the phenyl ring can influence the position and intensity of these absorption bands through electronic effects.
In a study of similar compounds, 4-bromo-2,5-diphenyloxazole exhibited a λmax at 328 nm, and 4-bromo-2-(4-chlorophenyl)-5-phenyloxazole had a λmax at 320 nm. rsc.org These values are indicative of the extended conjugation in these systems. It is anticipated that this compound would display a similar absorption profile.
Interactive Data Table: Expected UV-Vis Absorption for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) |
| Phenyl-oxazole conjugate | π → π* | 320 - 340 |
X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Determination
To date, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of a related compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, has been determined. vensel.org This analysis revealed a monoclinic crystal system with the space group P2₁/n. The study provided precise bond lengths and angles for the oxazole ring and its substituents, and detailed the intermolecular interactions stabilizing the crystal lattice. vensel.org
Should a single crystal of this compound be grown, X-ray diffraction analysis would be expected to provide the following key structural parameters:
Bond Lengths: Precise measurements of the C-C, C-N, C-O, and C-Br bond lengths.
Bond Angles: The angles between the atoms, defining the geometry of the phenyl and oxazole rings.
Torsional Angles: The dihedral angles describing the relative orientation of the phenyl and oxazole rings.
Unit Cell Parameters: The dimensions and angles of the unit cell of the crystal.
Space Group: The symmetry of the crystal lattice.
Interactive Data Table: Hypothetical Crystallographic Parameters for this compound
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/n, C2/c |
| a, b, c (Å) | Unit cell dimensions |
| α, β, γ (°) | Unit cell angles |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
Theoretical and Computational Investigations of 5 4 Bromo 2,3 Dimethylphenyl Oxazole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. Methods like DFT, particularly using functionals such as B3LYP with appropriate basis sets (e.g., 6-311G++(d,p)), are commonly employed to model oxazole (B20620) derivatives, offering insights into their molecular orbitals, charge distribution, and reactive nature. irjweb.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.comajchem-a.com
For instance, a study on an oxazole derivative calculated the HOMO and LUMO energies to be -5.6518 eV and -0.8083 eV, respectively, resulting in an energy gap of 4.8435 eV, which indicates a high degree of reactivity. irjweb.com In another case involving 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO and LUMO energies were found to be -6.5743 eV and -2.0928 eV, with an energy gap of 4.4815 eV. ajchem-a.com Based on these analogous systems, the HOMO of 5-(4-bromo-2,3-dimethylphenyl)oxazole is expected to be localized primarily on the electron-rich dimethylphenyl and oxazole rings, while the LUMO would also be distributed across this π-conjugated system. The energy gap for this compound would similarly provide a quantitative measure of its reactivity. irjweb.comajchem-a.com
Table 1: Representative Frontier Orbital Energies and Reactivity Descriptors from Related Heterocyclic Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| Oxazole Derivative | -5.6518 | -0.8083 | 4.8435 | irjweb.com |
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | ajchem-a.com |
This table is interactive. Click on the headers to sort the data.
For related heterocyclic compounds like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a significant dipole moment of 3.3514 Debye has been calculated, indicating a notable polarity. ajchem-a.com Given the presence of electronegative nitrogen, oxygen, and bromine atoms in this compound, this molecule is also expected to possess a considerable dipole moment, arising from the asymmetric distribution of charge. The bromine atom and the oxazole's heteroatoms would be regions of negative charge, while the carbon and hydrogen atoms of the rings would carry partial positive charges.
Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution on the molecule's surface. It is an effective tool for predicting where a molecule is likely to interact with other chemical species. Red-colored regions on an MESP map indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack. Conversely, blue-colored regions denote positive electrostatic potential (electron-poor) and are susceptible to nucleophilic attack.
In studies of similar azole compounds, MESP analysis has shown that the nitrogen atoms of the heterocyclic ring are typically the most electron-rich sites, making them the primary targets for electrophiles. ajchem-a.com For this compound, the MESP would likely show a region of high negative potential around the nitrogen atom of the oxazole ring. The area around the bromine atom would also exhibit negative potential, while the hydrogen atoms of the methyl groups and the aromatic rings would be regions of positive potential.
Density Functional Theory (DFT) Studies on Reactivity and Stability
DFT is a robust computational method used to investigate the chemical reactivity and stability of molecules in greater detail. nih.gov It allows for the calculation of various reactivity descriptors and the modeling of chemical reaction dynamics.
A significant application of DFT is the modeling of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most favorable reaction pathways. For example, DFT has been successfully used to interpret the competitive routes in the thermal rearrangement of isoxazoles into oxazoles, showing that certain pathways are significantly more favored energetically. nih.gov
For this compound, DFT could be employed to model various reactions. This could include electrophilic substitution on the phenyl or oxazole ring, or nucleophilic substitution of the bromine atom. Such calculations would identify the transition state structures and their corresponding activation energies, providing a theoretical basis for predicting reaction outcomes and optimizing synthetic conditions.
The substituents attached to the core phenyl-oxazole structure have a profound impact on its electronic properties and reactivity. The 4-bromo and 2,3-dimethylphenyl groups on the oxazole ring introduce competing electronic effects.
Dimethylphenyl Group: The two methyl groups on the phenyl ring are electron-donating groups through an inductive effect and hyperconjugation. They increase the electron density of the phenyl ring, making it more susceptible to electrophilic attack.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |
| 4-Ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-Triazole-3(4H)-Thione |
| Isoxazole |
Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations provide critical insights into its conformational flexibility and the nature of its interactions with its environment.
Detailed Research Findings:
Specific MD simulation studies for this compound have not been published. However, the methodology can be described. An MD simulation would model the molecule's behavior in a simulated environment, such as a solvent like water or within the active site of a protein. The primary goals would be to explore the molecule's conformational landscape and to characterize its key intermolecular interactions.
A key area of flexibility in this molecule is the rotation around the single bond connecting the 2,3-dimethylphenyl group to the oxazole ring. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (low-energy) conformations and the energy barriers between them. This is crucial as the molecule's three-dimensional shape dictates how it can interact with biological targets.
Furthermore, MD simulations can detail the non-covalent interactions that stabilize the molecule's structure and mediate its binding to other molecules. For this compound, these interactions would include:
Hydrogen Bonds: Weak C-H···O and C-H···N hydrogen bonds could form between the molecule and its surroundings.
Halogen Bonds: The bromine atom on the phenyl ring can act as a halogen bond donor, a specific and directional interaction that is increasingly recognized as important in drug design.
Hydrophobic Interactions: The dimethylphenyl group provides a significant hydrophobic surface that would interact favorably with nonpolar regions of a binding partner.
π-π Stacking: Interactions between the aromatic phenyl and oxazole rings could occur with aromatic residues in a protein.
Hypothetical Data Table: Conformational and Interaction Analysis
This table is an illustrative example of the type of data that could be generated from an MD simulation of this compound. The values are not based on experimental results.
| Parameter Studied | Hypothetical Value/Observation | Significance |
| Dihedral Angle (C-C-C-N) ¹ | Bimodal distribution centered at -45° and +135° | Defines the rotational preference and steric hindrance between the phenyl and oxazole rings. |
| Average Solvent Accessible Surface Area (SASA) | 250 Ų | Indicates the extent of the molecule's exposure to the solvent, influencing solubility and binding. |
| Potential Halogen Bond (Br···O) Distance | Average of 3.1 Å with a potential binding site oxygen | Suggests a stable halogen bond interaction, which could be a key factor in molecular recognition. |
| Interaction Energy with a Hydrophobic Pocket | -15 kcal/mol | Quantifies the strength of hydrophobic interactions, suggesting favorable binding to nonpolar cavities. |
¹Refers to the torsion angle of the bond connecting the phenyl and oxazole rings.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that correlate the chemical structure of a series of compounds with their measured reactivity. chemrxiv.orgrsc.org These models are powerful tools in physical organic chemistry and drug discovery for predicting the reactivity of new compounds without the need for experimentation. chemrxiv.org
Detailed Research Findings:
A specific QSRR model for this compound has not been developed, as this would require a dataset of related oxazole derivatives with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants). However, the framework for such a model can be outlined.
The core of a QSRR model lies in the calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure. For this compound, relevant descriptors would fall into several categories:
Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the Hammett constant (σ) for the bromine substituent, atomic charges on the oxazole ring atoms, and the dipole moment. These are crucial for modeling reactions involving electrophilic or nucleophilic attack. acs.org
Steric Descriptors: These quantify the size and shape of the molecule. Examples include van der Waals volume, surface area, and specific steric parameters that describe the bulkiness of the substituents.
Lipophilic Descriptors: The most common is LogP, the logarithm of the octanol-water partition coefficient. This descriptor is vital for predicting a molecule's solubility and ability to cross biological membranes. researchgate.netnih.gov
Quantum-Chemical Descriptors: These are derived from quantum mechanics calculations and include values like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to chemical reactivity.
Once a set of descriptors is calculated for a series of molecules, statistical methods like multiple linear regression are used to build an equation that links them to the observed reactivity. Such models have been successfully applied to various classes of aromatic and heterocyclic compounds. acs.orgrsc.org
Hypothetical Data Table: Molecular Descriptors for QSRR Modeling
This table presents a hypothetical set of calculated descriptors for this compound that would be used as input for a QSRR model. The values are for illustrative purposes only.
| Descriptor Class | Descriptor Name | Hypothetical Value | Relevance to Reactivity |
| Electronic | Hammett Constant (σ) of para-bromo | +0.23 | Quantifies the electron-withdrawing effect of the bromine atom on the phenyl ring. |
| Electronic | Calculated Charge on Oxazole Nitrogen | -0.15 e | Indicates a potential site for electrophilic attack or metal coordination. |
| Lipophilic | LogP (Octanol-Water Partition Coefficient) | 4.2 | Predicts the molecule's hydrophobicity and affinity for nonpolar environments. |
| Steric | Molar Refractivity | 75.8 cm³/mol | Relates to the molecular volume and polarizability, affecting binding interactions. |
| Quantum-Chemical | HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons in a reaction. |
| Quantum-Chemical | LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons in a reaction. |
Mechanistic Insights and Molecular Interactions of 5 4 Bromo 2,3 Dimethylphenyl Oxazole
Investigation of Molecular Targets and Their Engagement Mechanisms
There is no specific information available in the public domain that details the molecular targets or the engagement mechanisms of 5-(4-bromo-2,3-dimethylphenyl)oxazole.
No studies were identified that have investigated the enzyme binding and inhibition mechanisms of this compound. Research on related classes of compounds, such as other substituted oxazoles and bromophenyl derivatives, indicates that they can exhibit inhibitory activity against various enzymes. For instance, some 1,3,4-oxadiazole (B1194373) derivatives have been explored as inhibitors of enzymes like DNA methyltransferase. However, without specific experimental data for this compound, any discussion of its enzyme inhibition profile would be purely speculative.
Similarly, there is a lack of data on the interaction of this compound with any specific receptors. Studies on structurally related molecules, such as certain 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives, have reported interactions with the estrogen receptor. This suggests a potential for compounds with a bromophenyl group to engage with steroid hormone receptors, but this has not been confirmed for the specific compound .
Analysis of Non-Covalent Interactions
A detailed analysis of the non-covalent interactions of this compound is hampered by the absence of its crystal structure in crystallographic databases. Such data is crucial for the precise identification and characterization of hydrogen bonds, pi-pi stacking, and other electrostatic interactions. Computational chemistry could provide theoretical insights, but no such studies for this specific compound appear to be published.
Based on its chemical structure, the oxazole (B20620) ring in this compound contains a nitrogen atom and an oxygen atom which could potentially act as hydrogen bond acceptors. However, the molecule lacks any classic hydrogen bond donor groups (like -OH or -NH). Therefore, its participation in hydrogen bonding networks would likely be as an acceptor, interacting with donor groups from a biological target or solvent molecules. Without experimental or computational data, the existence and geometry of any such hydrogen bonds remain undetermined.
The aromatic nature of both the dimethylphenyl and oxazole rings suggests the potential for pi-pi stacking interactions with aromatic residues (such as phenylalanine, tyrosine, or tryptophan) in a protein binding pocket. The dimethylphenyl group also contributes to the hydrophobicity of the molecule, making hydrophobic interactions a likely component of its binding to a biological target. The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Elucidating the Role of the 4-bromo-2,3-dimethylphenyl Moiety
The 4-bromo-2,3-dimethylphenyl group is a critical determinant of the molecule's interaction with biological targets. The nature, position, and electronic effects of the substituents on the phenyl ring are pivotal.
The bromine atom at the 4-position is an electron-withdrawing group and a halogen bond donor. In many kinase inhibitors, for instance, halogen substituents on a phenyl ring can form specific halogen bonds with backbone carbonyl oxygens in the ATP-binding pocket, enhancing binding affinity and selectivity. wikipedia.orgnih.gov The bromine atom's size and lipophilicity also contribute to van der Waals interactions within hydrophobic pockets of target proteins. Studies on bromo-substituted indirubins have shown that the position of the bromine atom can significantly influence potency and selectivity against kinases like GSK-3β and CDKs. nih.gov For instance, in a series of 1,2,4-oxadiazole (B8745197) derivatives, the replacement of electron-donating or electron-withdrawing groups with halogen atoms on the phenyl ring led to a decrease in antiproliferative activity, indicating the nuanced role of halogens. nih.gov
The dimethyl substitution at the 2- and 3-positions introduces steric bulk and increases lipophilicity. These methyl groups can influence the conformation of the molecule by restricting the rotation of the phenyl ring relative to the oxazole core. This conformational constraint can be crucial for fitting into a specific binding site and may enhance selectivity for a particular biological target. The methyl groups themselves can engage in favorable hydrophobic interactions within the target protein. nih.gov In a series of N-2,5-dimethylphenylthioureido acid derivatives, the 2,5-dimethylphenyl scaffold was identified as a common feature in many antimicrobial compounds, contributing to their activity against a range of microorganisms. nih.gov
Table 1: Predicted Impact of Phenyl Ring Substitutions on Biological Activity (based on related compounds)
| Substitution | Predicted Effect on Activity | Rationale from Analogous Compounds |
| 4-Bromo | Potential for increased binding affinity and selectivity. | Halogen bonding with target protein backbone; modulation of lipophilicity. wikipedia.orgnih.gov |
| 2,3-Dimethyl | Conformational restriction, enhanced hydrophobic interactions. | Steric influence on ring rotation, increasing target specificity. nih.govnih.gov |
| Combined Pattern | Unique electronic and steric profile for specific target recognition. | Balance of electron-withdrawing and -donating effects for optimal interaction. |
Impact of Oxazole Core Modifications on Mechanistic Activity
The oxazole ring serves as a central scaffold, orienting the phenyl moiety and any substituents at other positions of the ring. Modifications to this core would be expected to have a profound impact on the molecule's activity.
Substitution at other positions on the oxazole ring, such as the 2- or 4-positions, would introduce new vectors for interaction. For example, adding a hydrogen bond donor or acceptor at the 2-position could allow for new interactions with a target protein, potentially increasing potency. In a series of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles, various substituents at the 5-position led to a range of anti-proliferative activities against different cancer cell lines. biointerfaceresearch.com
The oxazole ring's nitrogen and oxygen atoms are key pharmacophoric features, capable of forming hydrogen bonds with amino acid residues in a protein's active site. The precise geometry of these interactions is critical for binding and subsequent biological effect.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling for a molecule like this compound would likely identify several key features essential for its biological activity. Based on models for related 5-phenyl-heterocycle compounds, a typical pharmacophore would include:
A hydrophobic/aromatic feature: Represented by the 4-bromo-2,3-dimethylphenyl ring. This feature is crucial for insertion into hydrophobic pockets within a target protein.
A hydrogen bond acceptor feature: The nitrogen atom of the oxazole ring is a potential hydrogen bond acceptor. nih.gov
A halogen bond donor feature: The bromine atom on the phenyl ring. wikipedia.org
Defined spatial relationships: The distances and angles between these features would be critical for proper alignment within a biological target's binding site.
Ligand-based design for derivatives of this compound would involve systematically modifying each of these pharmacophoric elements. For example, one could explore:
Varying the halogen at the 4-position (e.g., chloro, fluoro) to fine-tune the halogen bonding and lipophilicity.
Altering the substitution pattern of the methyl groups (e.g., moving them to other positions or replacing them with other alkyl groups) to probe the steric and hydrophobic requirements of the binding site.
Introducing substituents at the 2-position of the oxazole ring to add new interaction points.
A pharmacophore model for a related class of cyclooxygenase-2 (COX-2) inhibitors based on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole identified two aromatic rings and a hydrogen bond acceptor as key features. nih.gov This highlights the general importance of aromatic and hydrogen-bonding features in this class of molecules.
In vitro Biochemical and Cellular Assays for Mechanistic Pathway Elucidation
To understand the mechanistic pathways affected by this compound, a variety of in vitro biochemical and cellular assays would be employed. The choice of assays would be guided by the predicted biological targets for this class of compounds, which often include protein kinases and G-protein coupled receptors (GPCRs).
Biochemical Assays:
Kinase Inhibition Assays: These assays directly measure the ability of the compound to inhibit the activity of a specific kinase. A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from ATP into a substrate. nih.gov Alternatively, luminescence-based assays like ADP-Glo™ measure the amount of ADP produced during the kinase reaction, where a decrease in signal indicates inhibition. bmglabtech.com Results are typically reported as an IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%. For example, a study on pyrazolo[3,4-g]isoquinoline derivatives reported IC50 values for Haspin kinase in the nanomolar range. mdpi.com
GPCR Binding Assays: Radioligand binding assays are a standard method to determine the affinity of a compound for a GPCR. nih.gov These assays measure the displacement of a known radiolabeled ligand from the receptor by the test compound. The data is used to calculate the inhibition constant (Ki), which reflects the compound's binding affinity. Non-radioactive alternatives using fluorescence resonance energy transfer (FRET) are also common. scienceopen.com
Cellular Assays:
Cytotoxicity Assays: Assays like the MTT or SRB assay are used to determine the effect of the compound on the viability and proliferation of cancer cell lines. These assays provide a general measure of the compound's anti-cancer potential. For instance, a series of 1,2,4-oxadiazoles linked with benzimidazole (B57391) derivatives showed IC50 values in the micromolar to sub-micromolar range against MCF-7, A549, and A375 cancer cell lines. nih.gov
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of a compound to its target protein within a cellular environment. nih.gov The principle is that ligand binding stabilizes the target protein against heat-induced denaturation. The amount of soluble protein remaining after heating is quantified, often by Western blot or mass spectrometry. nih.gov
Mechanism-Specific Cellular Assays: Depending on the hypothesized target, more specific cellular assays would be used. For a suspected kinase inhibitor, a Western blot analysis could be performed to measure the phosphorylation status of downstream substrates of that kinase. For a compound targeting a specific signaling pathway, reporter gene assays can be used to measure the activation or inhibition of that pathway.
Table 2: Representative In Vitro Assays and Potential Data for a Phenyl-Oxazole Compound
| Assay Type | Purpose | Example Endpoint Measured | Representative Data from Related Compounds |
| Kinase Inhibition Assay | Determine direct inhibition of a specific kinase. | IC50 (nM or µM) | IC50 = 57 nM for Haspin kinase. mdpi.com |
| MTT/SRB Cytotoxicity Assay | Assess anti-proliferative activity in cancer cells. | GI50 or IC50 (µM) | GI50 = 1.18 µM against HeLa cells. mdpi.com |
| GPCR Radioligand Binding | Measure binding affinity to a specific receptor. | Ki (nM or µM) | Ki values are determined from displacement curves. nih.gov |
| Cellular Thermal Shift Assay | Confirm target engagement in a cellular context. | Thermal stabilization curve | Shift in melting temperature upon ligand binding. nih.gov |
Advanced Applications and Future Research Directions of 5 4 Bromo 2,3 Dimethylphenyl Oxazole
Potential as a Chemical Probe for Biological Processes
Substituted oxazoles are increasingly being investigated for their fluorescent properties, which makes them promising candidates for chemical probes in biological imaging. nih.gov The oxazole (B20620) moiety can be incorporated into larger molecular structures designed to interact with specific biological targets. For instance, fluorescent oxazole amino acids have been successfully incorporated into proteins in cellulo, serving as a fluorescent tag to monitor protein localization and dynamics. nih.gov The fluorescence of such probes can be sensitive to the microenvironment, allowing for the study of cellular processes. nih.gov
The 5-(4-bromo-2,3-dimethylphenyl)oxazole scaffold could be functionalized to develop novel probes. The bromo group can be readily converted or coupled with other molecules to attach linkers for specific organelles or biomolecules. The inherent fluorescence of the oxazole core, potentially tunable by modifying the substitution pattern on the phenyl ring, could be exploited for developing probes for various biological applications, including the study of enzymes and receptors within cells. nih.gov Oxazole derivatives have shown the ability to bind to a wide range of biological targets, including enzymes and receptors, through various non-covalent interactions. nih.gov
Applications in Materials Science
The unique chemical structure of this compound makes it a promising candidate for various applications in materials science, particularly in the development of new polymers and functional materials with specific optical and electronic properties.
Development of New Polymers and Functional Materials
Bromo-substituted aromatic compounds are valuable monomers in polymerization reactions, such as Suzuki or Stille coupling, which are used to create conjugated polymers. york.ac.uk These polymers often exhibit interesting electronic and photophysical properties, making them suitable for applications in organic electronics. The this compound could serve as a monomer in the synthesis of novel polymers where the oxazole unit imparts specific characteristics, such as thermal stability or fluorescence, to the resulting material. The dimethylphenyl group can influence the solubility and processing properties of the polymers.
Integration into Fluorescent Dyes and Optoelectronic Devices
Oxazole and its derivatives are known to be fluorescent and are used as scaffolds for optical brighteners and fluorescent dyes. nih.govresearchgate.net The photophysical properties of these dyes can often be tuned by altering the substituents on the oxazole and phenyl rings. rsc.org The subject compound could be a precursor for new fluorescent dyes with applications in areas such as bio-imaging and sensors. Furthermore, the electronic properties of oxadiazole-based materials, which are structurally related to oxazoles, have been harnessed in the development of Organic Light Emitting Diodes (OLEDs). researchgate.net By incorporating this compound into larger conjugated systems, it may be possible to develop new materials for optoelectronic devices.
Role as a Synthetic Building Block for Complex Organic Molecules
One of the most significant potential applications of this compound is its role as a versatile synthetic building block. sci-hub.se The bromo- and methyl-substituted phenyl-oxazole structure provides multiple reaction sites for chemists to build more complex molecules. The bromine atom is particularly useful as it can participate in a variety of cross-coupling reactions, allowing for the attachment of different functional groups or the construction of larger molecular frameworks. sci-hub.se
The van Leusen oxazole synthesis is a well-established method for creating 5-substituted oxazoles, highlighting the accessibility of this class of compounds for further elaboration. nih.gov Bromooxazoles, in particular, are described as multipurpose building blocks, and their utility in Suzuki-Miyaura cross-coupling reactions has been demonstrated for the synthesis of various substituted oxazoles. sci-hub.se This versatility makes this compound a valuable starting material for the synthesis of new pharmaceutical candidates, agrochemicals, and other functional organic molecules. The ability to regioselectively functionalize bromooxazoles further enhances their utility in constructing complex molecular architectures. sci-hub.se
Interdisciplinary Research Perspectives
The potential applications of this compound extend across multiple scientific disciplines, offering exciting opportunities for interdisciplinary research.
Exploration in Nanotechnology and Biomaterials
In the field of nanotechnology, functionalized organic molecules are used to create novel nanomaterials with tailored properties. The fluorescent and electronic characteristics of oxazole derivatives suggest that this compound could be used to synthesize functional ligands for coating nanoparticles, leading to new hybrid materials with applications in sensing, imaging, and drug delivery.
In biomaterials science, the biocompatibility and biological activity of oxazole-containing compounds are of great interest. nih.gov Derivatives of this compound could be explored for the development of new biomaterials with inherent therapeutic properties or as components of biocompatible coatings for medical devices. The ability to functionalize the molecule allows for its integration into polymer scaffolds or hydrogels for tissue engineering and regenerative medicine applications.
Future Research Trajectories for this compound
The exploration of this compound and its derivatives presents a promising frontier in medicinal chemistry. While direct research on this specific compound is nascent, studies on analogous 5-phenyloxazole (B45858) structures provide a roadmap for future investigations. The following sections outline potential research trajectories that could unlock the therapeutic potential of this compound.
Predictive Modeling and AI-Driven Drug Design for Analog Development
The integration of computational tools in drug discovery offers a powerful strategy for the rational design of novel analogs of this compound with enhanced efficacy and optimized pharmacokinetic profiles.
Harnessing Predictive Models:
Quantitative Structure-Activity Relationship (QSAR) models have proven effective in predicting the biological activity of oxazole derivatives. For instance, predictive QSAR models have been successfully developed for oxazole-containing compounds targeting viruses like the Varicella-zoster virus (VZV), achieving high coefficients of determination (q² = 0.87-0.9) in cross-validation tests. nih.gov Such models can be constructed for this compound to predict its potential activity against various targets. By analyzing the physicochemical properties and structural features of a series of analogs, these models can identify key determinants for biological activity.
Similarly, chemometric tools have been used to model the inhibitory activity of 2-anilino-5-aryloxazoles against vascular endothelial growth factor receptor 2 (VEGFR2) kinase, a key target in angiogenesis. nih.gov These models suggest that modifications to the aryl rings can significantly impact inhibitory potency. nih.govnih.gov This approach could be applied to the 4-bromo-2,3-dimethylphenyl moiety of the target compound to guide the synthesis of more potent VEGFR2 inhibitors.
Virtual Library Screening: Generative algorithms can design vast virtual libraries of analogs by modifying the core scaffold.
Multi-Parameter Optimization: These virtual compounds can then be evaluated for a range of properties, including target affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov
Scaffold Hopping: AI can also be used for scaffold hopping to identify entirely new core structures that maintain the key pharmacophoric features of the original molecule but possess improved properties.
| Step | Description | Desired Outcome |
| 1. Seed Molecule Input | The structure of this compound is used as the starting point. | A defined chemical space for exploration. |
| 2. Generative Model | An AI algorithm generates novel analogs by applying chemical transformation rules. | A diverse library of virtual compounds. |
| 3. Property Prediction | QSAR and deep learning models predict the biological activity and pharmacokinetic properties of the generated analogs. | A ranked list of promising candidates. |
| 4. Synthesis and Testing | The top-ranked virtual compounds are synthesized and tested experimentally to validate the model's predictions. | Identification of lead compounds with improved therapeutic potential. |
Addressing Challenges in Synthetic Efficiency and Scalability
Future research should focus on optimizing the synthesis of this compound and its analogs. Recently, a highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed. nih.govacs.org This method demonstrates broad substrate scope and good functional group tolerance, making it a potentially valuable tool for the synthesis of this compound analogs. nih.govacs.org The scalability of this reaction has been demonstrated through the gram-scale production of other bioactive molecules. acs.org
Key areas for investigation in improving the synthetic efficiency include:
Methodology Development: Exploring novel catalytic systems, such as transition-metal-catalyzed cross-coupling reactions, to construct the 5-phenyloxazole core with high regioselectivity.
Process Optimization: Systematically optimizing reaction conditions (e.g., solvent, temperature, catalyst loading) to maximize yield and minimize by-product formation.
Flow Chemistry: Investigating the use of continuous flow reactors to enable a more controlled, scalable, and potentially safer synthesis.
A comparative table of potential synthetic strategies is provided below:
| Synthetic Strategy | Advantages | Potential Challenges for this compound |
| Traditional Cyclocondensation Reactions | Well-established methods. | May require harsh conditions; potential for low yields and side products with substituted starting materials. |
| Direct Synthesis from Carboxylic Acids | High efficiency, broad scope, good functional group tolerance. nih.govacs.org | Reactivity of the substituted carboxylic acid precursor may need optimization. |
| Metal-Catalyzed Cross-Coupling | High regioselectivity; mild reaction conditions. | Availability of suitable precursors; potential for catalyst poisoning by certain functional groups. |
Expanding the Scope of Mechanistic Investigations and Target Identification
A thorough understanding of the mechanism of action and the specific molecular targets of this compound is crucial for its development as a therapeutic agent. Research on structurally related 5-phenyloxazole derivatives has revealed a range of biological activities, providing a starting point for mechanistic studies.
For example, certain 5-phenyloxazole-2-carboxylic acid derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and antitumor activity. nih.gov Molecular docking studies indicated that these compounds bind to the colchicine (B1669291) binding site of tubulin. nih.gov This suggests that this compound could be investigated for similar antiproliferative effects.
Another promising avenue is the inhibition of VEGFR2 kinase. A series of 2-anilino-5-phenyloxazole derivatives have been identified as potent inhibitors of this receptor, with X-ray crystallography confirming their binding mode. nih.govacs.org Given the structural similarity, it is plausible that this compound could also target VEGFR2.
Future research should employ a multi-pronged approach to elucidate the mechanism of action and identify the cellular targets of this compound:
Target-Based Screening: Testing the compound against a panel of known drug targets, such as kinases, proteases, and receptors, based on the activities of related oxazoles.
Phenotypic Screening: Evaluating the effect of the compound on cellular phenotypes (e.g., cell proliferation, apoptosis, migration) to identify its biological function.
Chemical Proteomics: Utilizing probe-based and non-probe-based methods to identify the direct binding partners of the compound within the cell. frontiersin.org This can involve techniques like activity-based protein profiling (ABPP) or drug affinity responsive target stability (DARTS). frontiersin.org
Metabologenomics: A targeted metabologenomic approach has been used to discover new oxazole-containing natural products by identifying the genes responsible for their biosynthesis. nih.govbohrium.com A similar approach could be used to identify potential biosynthetic pathways and related targets.
A summary of potential biological targets for this compound based on research on analogous compounds is presented below:
| Potential Target | Rationale based on Analogous Compounds | Potential Therapeutic Area |
| Tubulin | 5-Phenyloxazole-2-carboxylic acid derivatives inhibit tubulin polymerization. nih.gov | Cancer |
| VEGFR2 Kinase | 2-Anilino-5-phenyloxazole derivatives are potent VEGFR2 inhibitors. nih.govacs.org | Cancer (anti-angiogenesis) |
| Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Benzimidazole-oxazole hybrids have shown inhibitory activity against these enzymes. nih.gov | Alzheimer's Disease |
| Main Protease (Mpro) of SARS-CoV-2 | Oxazole-based macrocycles have demonstrated inhibitory activity against the SARS-CoV-2 main protease. nih.gov | COVID-19 |
By systematically pursuing these research trajectories, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.
Q & A
Q. What established synthetic routes are available for 5-(4-bromo-2,3-dimethylphenyl)oxazole?
The compound can be synthesized via van Leusen’s oxazole synthesis , which involves reacting an aromatic aldehyde with tosylmethyl isocyanide (TosMIC) in methanol under reflux with potassium carbonate . Key steps include:
- Dissolving the aldehyde (e.g., 4-bromo-2,3-dimethylbenzaldehyde) and TosMIC in methanol.
- Refluxing at 70°C for 3 hours, followed by extraction with methyl tert-butyl ether.
- Purification via column chromatography. Typical yields range from 50–70%, depending on substituent steric effects.
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., bromine-induced deshielding at C-4 of the oxazole ring) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns (e.g., Br/Br doublet) .
- X-ray Crystallography : Resolves crystal packing and bond angles, particularly for bromine’s steric effects on the oxazole ring .
Q. What are the primary applications of this compound in medicinal chemistry?
Oxazole derivatives are studied for antitumor and antimicrobial activities. For example:
- Derivatives with bromophenyl groups show PLK-1 enzyme inhibition (IC values <10 µM in triple-negative breast cancer models) .
- Structural analogs exhibit aromatase inhibition via competitive binding to the heme cofactor .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Molecular Docking : AutoDock simulations reveal binding affinities to targets like PLK-1, with energy scores (ΔG < -8 kcal/mol) indicating strong interactions .
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (~4.5 eV) to predict electron-deficient regions for nucleophilic attack .
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic sites (e.g., bromine’s σ-hole) for halogen bonding in crystal engineering .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Strategies include:
- Standardized Bioassays : Use identical cell lines (e.g., MDA-MB-231 for PLK-1 studies) and controls .
- HPLC Purity Checks : Ensure >95% purity via C18 column chromatography (retention time: 12.3 min) .
- Dose-Response Curves : Validate IC values across multiple replicates to rule out outliers .
Q. What strategies optimize regioselectivity during bromination of the oxazole ring?
- N-Bromosuccinimide (NBS) : Under anhydrous conditions, bromine adds preferentially to the C-4 position due to the oxazole ring’s electron-deficient nature .
- Lithium Bis(trimethylsilyl)amide (LiHMDS) : Directs bromine to the para position of aryl substituents via deprotonation .
- Solvent Effects : Dichloromethane minimizes side reactions compared to polar aprotic solvents .
Q. How do structural modifications enhance bioactivity in oxazole derivatives?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO) at the phenyl ring increases PLK-1 inhibition by 30% .
- Steric Hindrance : 2,3-Dimethyl groups on the phenyl ring improve metabolic stability (t > 6 hours in hepatic microsomes) .
- Halogen Bonding : Bromine’s σ-hole enhances binding to kinase ATP pockets (K < 1 µM) .
Methodological Considerations
Q. What experimental designs are recommended for studying reaction mechanisms?
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps (e.g., C-H activation vs. cyclization) .
- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation during synthesis .
- Isotopic Labeling : C-labeled oxazole precursors clarify cycloaddition pathways .
Q. How can researchers address solubility challenges in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
